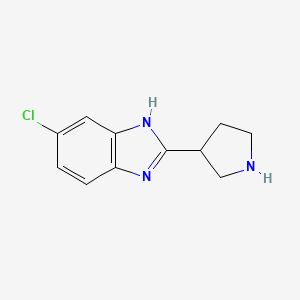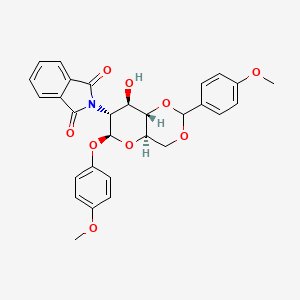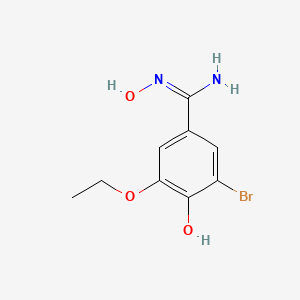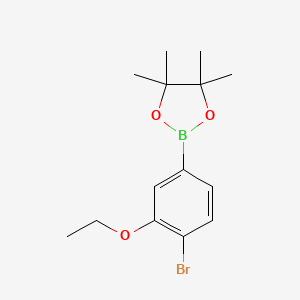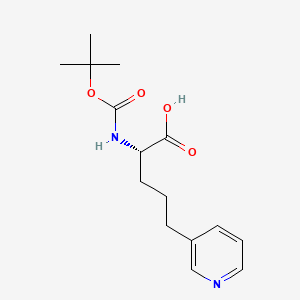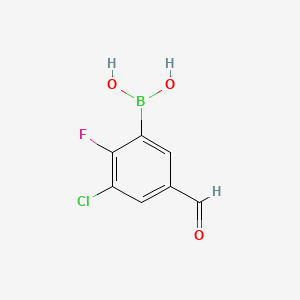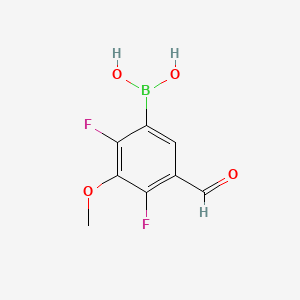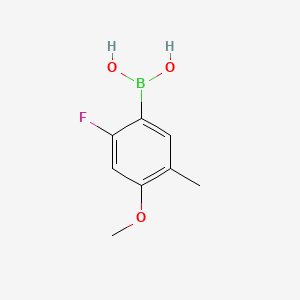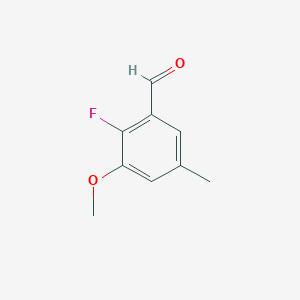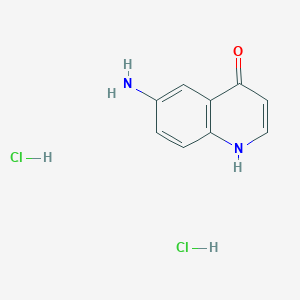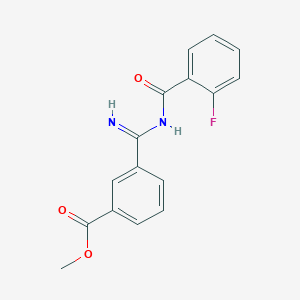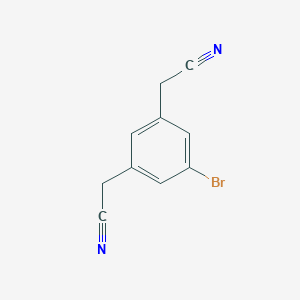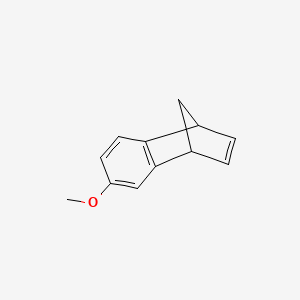
1,4-Methanonaphthalene, 1,4-dihydro-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1,4-dihydro-1,4-methanonaphthalene is an organic compound with the molecular formula C₁₂H₁₂O It is a derivative of 1,4-dihydro-1,4-methanonaphthalene, featuring a methoxy group (-OCH₃) attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-dihydro-1,4-methanonaphthalene typically involves the reaction of 1,4-dihydro-1,4-methanonaphthalene with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the substitution of a hydrogen atom with a methoxy group.
Industrial Production Methods
Industrial production of 6-Methoxy-1,4-dihydro-1,4-methanonaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-1,4-dihydro-1,4-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 6-hydroxy-1,4-dihydro-1,4-methanonaphthalene.
Reduction: The compound can be reduced to form 6-methoxy-1,4-dihydro-1,4-methanonaphthalene derivatives with different hydrogenation levels.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include 6-hydroxy-1,4-dihydro-1,4-methanonaphthalene, various hydrogenated derivatives, and substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1,4-dihydro-1,4-methanonaphthalene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-1,4-dihydro-1,4-methanonaphthalene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Pathways involved in its mechanism of action include metabolic transformations and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydro-1,4-methanonaphthalene: The parent compound without the methoxy group.
6-Hydroxy-1,4-dihydro-1,4-methanonaphthalene: An oxidized derivative with a hydroxyl group.
6-Bromo-1,4-dihydro-1,4-methanonaphthalene: A halogenated analog with a bromine atom.
Uniqueness
6-Methoxy-1,4-dihydro-1,4-methanonaphthalene is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
4897-71-6 |
|---|---|
Molekularformel |
C12H12O |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
4-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C12H12O/c1-13-10-4-5-11-8-2-3-9(6-8)12(11)7-10/h2-5,7-9H,6H2,1H3 |
InChI-Schlüssel |
CGBRXECMVPZVJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3CC2C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)
